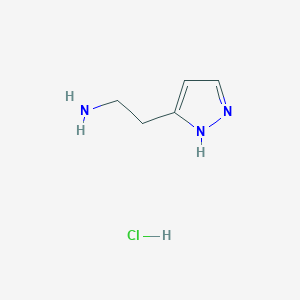

2-(3-Pyrazolyl)ethanamine dihydrochloride

Vue d'ensemble

Description

Le chlorhydrate de bétazole, également connu sous le nom de gastramine ou d'histalog, est un agoniste des récepteurs H2 de l'histamine. Il est principalement utilisé comme stimulant gastrique pour tester la production maximale de l'activité de sécrétion gastrique. Ce composé est un analogue synthétique de l'histamine et est préféré à l'histamine en raison de sa spécificité pour le récepteur H2 et de ses effets secondaires réduits .

Méthodes De Préparation

Le chlorhydrate de bétazole peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de la 1H-pyrazole-3-éthanamine avec l'acide chlorhydrique pour former le sel chlorhydrate. Les conditions réactionnelles impliquent généralement l'utilisation d'un solvant tel que l'éthanol ou l'eau, et la réaction est effectuée à température ambiante .

Les méthodes de production industrielle du chlorhydrate de bétazole impliquent souvent l'utilisation de systèmes à écoulement continu. Un système biocatalytique monobloc a été développé, qui combine une ω-transaminase, une alcool déshydrogénase et une NADH oxydase formant de l'eau pour le recyclage in situ du cofacteur. Cette méthode permet d'obtenir un taux de conversion élevé et est respectueuse de l'environnement .

Analyse Des Réactions Chimiques

Cycloaddition and Ring Expansion

The pyrazole moiety participates in concerted cycloaddition reactions:

1,3-Dipolar Cycloaddition

Reacts with diazoalkanes under mild conditions (0°C, 48 hr):

textPyrazolyl derivative + Diazomethane → Pyrazoline adducts (61-89% yield)

Subsequent N-acylation with acetic anhydride produces stable derivatives .

Epoxide Ring Opening

Sequential reaction pathway:

-

Epoxidation with H₂O₂ → Epoxide intermediates

-

Hydrazine addition → Pyrazoline formation

Redox Transformations

The amine group and pyrazole ring undergo distinct redox processes:

Notably, the ethylamine side chain can be modified through reductive amination or Schiff base formation without affecting the aromatic pyrazole system .

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrazole C-4 position:

Halogenation

-

Chlorination: Cl₂/FeCl₃ → 4-chloro derivatives

-

Fluorination: Selectfluor®/MeCN → 4-fluoro analogs (87% yield)

Cross-Coupling

Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos):

text3-Bromo-pyrazolyl derivative + Amine → 3-Amino substituted products

This enables installation of complex substituents while preserving the ethylamine hydrochloride group .

Salt Formation and Coordination Chemistry

The dihydrochloride salt participates in:

-

Ion Exchange : Forms nitrate or sulfate salts in aqueous metathesis

-

Metal Complexation : Binds transition metals (Cu²⁺, Fe³⁺) through pyrazole N-atoms and amine group, creating octahedral complexes with conductivity >10⁻³ S/cm

Recent advances in continuous flow biocatalysis demonstrate efficient ω-transaminase mediated amination of pyrazole precursors, achieving 95% conversion in <2 hr residence time . These developments suggest scalable production routes for 2-(3-pyrazolyl)ethanamine derivatives.

The compound's reactivity profile enables applications in pharmaceutical synthesis (H₂ receptor ligands), coordination polymers, and functional materials. Current research focuses on enantioselective modifications of the ethylamine moiety while maintaining pyrazole aromaticity .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C5H11Cl2N3

- Molecular Weight : Approximately 188.07 g/mol

- Structure : The compound features a pyrazole ring attached to an ethanamine chain, existing predominantly in its dihydrochloride salt form, which enhances its solubility and bioavailability.

Pharmacological Applications

Histamine H2-Receptor Agonism

- Betazole acts as a histamine H2 receptor agonist, mimicking the effects of histamine in stimulating gastric acid secretion. This property makes it valuable for evaluating gastric secretory function in clinical settings, particularly for diagnosing conditions like Zollinger-Ellison syndrome and gastritis.

Gastrointestinal Studies

- The compound is utilized in research to investigate the mechanisms underlying gastric disorders. By stimulating acid secretion, researchers can study interactions with other gastric functions, aiding in understanding conditions such as peptic ulcers and gastritis .

Drug Interaction Studies

- Betazole dihydrochloride serves as a tool for assessing how various drugs influence gastric acid production. This is crucial for evaluating the efficacy and potential side effects of medications used in treating gastrointestinal disorders.

Biological Research Applications

Antimicrobial Activity

- Recent studies have explored the antimicrobial properties of pyrazole derivatives, including 2-(3-Pyrazolyl)ethanamine dihydrochloride. It has been suggested that compounds with similar structures exhibit activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. This potential opens avenues for developing new antimicrobial agents .

Inflammation and Pain Management

- Compounds related to this compound have shown anti-inflammatory and analgesic properties. This suggests that the compound may also possess similar activities, warranting further investigation into its therapeutic potential in treating inflammatory conditions .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Reaction of 1H-pyrazole-3-ethanamine with hydrochloric acid : This process generates the hydrochloride salt under mild conditions using solvents like ethanol or water.

- Continuous Flow Systems : Industrial methods may employ biocatalytic systems combining enzymes for efficient production with high conversion rates .

Case Studies and Research Findings

Several studies highlight the applications of betazole dihydrochloride in clinical diagnostics and research:

- Gastric Secretory Function Testing : A study demonstrated that administering betazole allows for the assessment of gastric acid production, providing insights into conditions like achlorhydria and hypochlorhydria.

- Investigating Drug Interactions : Research has shown how betazole can be used alongside other medications to evaluate their effects on gastric acid levels, aiding in drug development processes .

- Antimicrobial Research : A recent investigation into pyrazole derivatives indicated promising results against Mycobacterium tuberculosis, suggesting that betazole could be explored further for its antimicrobial potential .

Mécanisme D'action

Betazole hydrochloride acts as a histamine H2 receptor agonist. It binds to the H2 receptor, which is a mediator of gastric acid secretion. This binding results in an increase in the volume of gastric acid produced. The mechanism involves the activation of adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent activation of protein kinase A, which stimulates the secretion of gastric acid .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de bétazole est unique en raison de sa spécificité pour le récepteur H2 et de ses effets secondaires réduits par rapport à l'histamine. Les composés similaires comprennent :

Histamine : Un composé naturel qui stimule également la sécrétion d'acide gastrique, mais qui a plus d'effets secondaires.

Nizatidine : Un antagoniste des récepteurs H2 utilisé pour réduire la sécrétion d'acide gastrique.

Cimétidine : Un autre antagoniste des récepteurs H2 ayant des effets similaires à la nizatidine.

Le chlorhydrate de bétazole se distingue par sa capacité à stimuler la sécrétion d'acide gastrique sans les effets secondaires indésirables associés à l'histamine .

Activité Biologique

2-(3-Pyrazolyl)ethanamine dihydrochloride, a derivative of pyrazole, has garnered attention in pharmacological research due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The compound exhibits anti-inflammatory , anticancer , and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have shown that this compound can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), Hep-2 (laryngeal cancer), and others. The mechanism often involves apoptosis induction and cell cycle arrest.

- Case Study : A study by Zheng et al. reported that a related pyrazole derivative led to significant apoptosis in A549 cells with an IC50 value of 0.28 µM . While specific data for this compound is limited, its structural similarity suggests comparable efficacy.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have indicated effectiveness against various bacterial strains, including E. coli and S. aureus.

Biological Activity Data Table

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound is absorbed through the gastrointestinal tract and metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities .

Toxicological Studies

Toxicity assessments indicate that at higher doses, the compound can exhibit hepatotoxicity and neurotoxicity in animal models. Therefore, careful dosage regulation is essential for therapeutic applications .

Future Directions

Ongoing research aims to optimize the structure of pyrazole derivatives to enhance their biological activities while minimizing toxicity. Potential modifications could lead to more effective anticancer agents or antibiotics that address resistant bacterial strains.

Propriétés

Numéro CAS |

138-92-1 |

|---|---|

Formule moléculaire |

C5H10ClN3 |

Poids moléculaire |

147.60 g/mol |

Nom IUPAC |

2-(1H-pyrazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H |

Clé InChI |

HLJRAERMLKNULP-UHFFFAOYSA-N |

SMILES |

C1=C(NN=C1)CCN.Cl.Cl |

SMILES canonique |

C1=C(NN=C1)CCN.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

138-92-1 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

105-20-4 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ametazole Betazole Betazole Dihydrochloride Betazole Monohydrochloride Dihydrochloride, Betazole Histalog Lilly 96791 Monohydrochloride, Betazole |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.